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Introduction

2-Propyl-1,3-thiazole-4-carboxylic acid is a heterocyclic compound of significant interest in
medicinal chemistry and drug development. Thiazole rings are key components in a variety of
pharmacologically active molecules, and the carboxylic acid functional group provides a handle
for further chemical modification or can play a direct role in binding to biological targets.[1] A
thorough understanding of the spectroscopic properties of this molecule is fundamental for its
identification, purity assessment, and for tracking its transformations in synthetic and biological
systems.

This guide provides a comprehensive overview of the expected spectroscopic data for 2-
Propyl-1,3-thiazole-4-carboxylic acid, including Proton Nuclear Magnetic Resonance (*H
NMR), Carbon-13 Nuclear Magnetic Resonance (*3C NMR), Mass Spectrometry (MS), and
Infrared (IR) Spectroscopy. While direct experimental spectra for this specific molecule are not
widely available in public databases, this document leverages established principles of
spectroscopy and data from analogous structures to provide a robust predictive analysis. The
protocols described herein represent best practices for the acquisition of high-quality
spectroscopic data for this class of compounds.
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Molecular Structure and Atom Labeling

The chemical structure of 2-Propyl-1,3-thiazole-4-carboxylic acid is presented below. A
systematic labeling of the carbon and hydrogen atoms is crucial for the unambiguous
assignment of spectroscopic signals.

Caption: Molecular structure of 2-Propyl-1,3-thiazole-4-carboxylic acid with atom labeling.

'H Nuclear Magnetic Resonance (*H NMR)
Spectroscopy

H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by
providing information about the chemical environment, connectivity, and number of different
types of protons.

Predicted *H NMR Spectrum

The predicted *H NMR spectrum of 2-Propyl-1,3-thiazole-4-carboxylic acid in a solvent like
DMSO-des would exhibit several distinct signals:

o Carboxylic Acid Proton (O2z-H): This proton is highly deshielded and is expected to appear as
a broad singlet at a chemical shift (&) of approximately 12-13 ppm.[2][3] The broadness is
due to hydrogen bonding and chemical exchange.

¢ Thiazole Ring Proton (Hs): The single proton on the thiazole ring is in an electron-deficient
environment and is expected to resonate as a singlet in the range of 8.0-8.5 ppm.

e Propyl Group Protons:

o Methylene Protons adjacent to the thiazole ring (H1): These protons are deshielded by the
aromatic ring and are expected to appear as a triplet around 2.8-3.2 ppm.

o Methylene Protons (Hz2): These protons will be a sextet (or multiplet) in the range of 1.7-
2.0 ppm.

o Methyl Protons (Hs): The terminal methyl group protons are the most shielded and will
appear as a triplet around 0.9-1.1 ppm.
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Predicted *H NMR Data Summary

Predicted Chemical

Proton(s) Shift (5, ppm) Multiplicity Integration
0O2-H 12.0-13.0 Broad Singlet 1H
Hs 8.0-85 Singlet 1H
Hi 28-3.2 Triplet 2H
H2 1.7-20 Sextet 2H
Hs 09-11 Triplet 3H

Experimental Protocol for *H NMR

o Sample Preparation: Weigh approximately 5-10 mg of 2-Propyl-1,3-thiazole-4-carboxylic
acid into a clean, dry NMR tube.

o Solvent Addition: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds).
The use of DMSO-ds is recommended as it effectively dissolves most carboxylic acids and
allows for the observation of the acidic proton.[4]

» Dissolution: Cap the NMR tube and gently vortex or sonicate until the sample is fully
dissolved.

o Data Acquisition:

[¢]

Insert the sample into the NMR spectrometer.

[e]

Lock the spectrometer on the deuterium signal of the solvent.

o

Shim the magnetic field to achieve optimal resolution.

[¢]

Acquire the *H NMR spectrum using a standard pulse sequence. A sufficient number of
scans should be averaged to obtain a good signal-to-noise ratio.

[¢]

Reference the spectrum to the residual solvent peak of DMSO-ds at 2.50 ppm.[4]
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13C Nuclear Magnetic Resonance (**C NMR)
Spectroscopy

13C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each
unique carbon atom in a different chemical environment gives a distinct signal.

Predicted *C NMR Spectrum

The predicted 3C NMR spectrum will show seven distinct signals corresponding to the seven
carbon atoms in the molecule:

o Carboxylic Acid Carbon (Ce): This carbon is highly deshielded and is expected to appear in
the range of 160-170 ppm.

¢ Thiazole Ring Carbons:

o C7 (C-2): This carbon, bonded to the nitrogen and sulfur atoms and the propyl group, will
be significantly deshielded, appearing around 165-175 ppm.

o Ca (C-4): The carbon bearing the carboxylic acid group will resonate in the range of 140-
150 ppm.

o Cs (C-5): This carbon, bonded to a hydrogen, will be the most shielded of the ring carbons,
appearing around 120-130 ppm.

e Propyl Group Carbons:

o Ci: The methylene carbon directly attached to the thiazole ring will be in the range of 30-
35 ppm.

o Caz: The central methylene carbon will appear around 20-25 ppm.

o Cs: The terminal methyl carbon will be the most shielded, resonating at approximately 10-
15 ppm.[5]

Predicted *C NMR Data Summary
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Carbon Predicted Chemical Shift (3, ppm)
Cs 165-175

Cs 160-170

Ca 140 - 150

Cs 120 - 130

C: 30-35

Cz 20-25

Cs 10-15

Experimental Protocol for *C NMR

o Sample Preparation: Use the same sample prepared for *H NMR analysis. A higher

concentration (20-50 mg) may be beneficial due to the lower natural abundance of 13C.

o Data Acquisition:

Use a standard proton-decoupled pulse sequence to acquire the 3C NMR spectrum. This
will result in a spectrum where each unique carbon appears as a singlet.

A longer acquisition time and a larger number of scans are typically required compared to
1H NMR.

Reference the spectrum to the solvent peak of DMSO-ds at 39.5 ppm.[4]

Advanced experiments like DEPT (Distortionless Enhancement by Polarization Transfer)
can be performed to differentiate between CH, CHz, and CHs groups.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ions. It is used to determine the molecular weight and elemental composition of a compound.

Expected Mass Spectrum
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The molecular weight of 2-Propyl-1,3-thiazole-4-carboxylic acid (C7HsNO-2S) is 171.22 g/mol
.[6] In a high-resolution mass spectrum, the exact mass would be observed. Using electrospray
ionization (ESI), common adducts would be expected.

Predicted Mass Spectrometry Data

Adduct Predicted m/z
[M+H]* 172.0427
[M+Na]* 194.0246
[M-H]~ 170.0281

Data predicted by computational models.[7]

Experimental Protocol for Mass Spectrometry (ESI-MS)

o Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable
solvent such as methanol or acetonitrile.

e Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at
a low flow rate (e.g., 5-10 pL/min).

» Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to
observe both [M+H]* and [M-H]~ ions.

e Analysis: Determine the molecular weight from the observed m/z values of the molecular
ions. High-resolution mass spectrometry can be used to confirm the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the
absorption of infrared radiation, which excites molecular vibrations.

Characteristic IR Absorptions

The IR spectrum of 2-Propyl-1,3-thiazole-4-carboxylic acid is expected to be dominated by
the absorptions of the carboxylic acid group.
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e O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300
cm~1 s characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[3][8]

e C-H Stretch: Absorptions for the sp3 C-H bonds of the propyl group will appear just below
3000 cm™1 (typically 2850-2960 cm~1). The sp? C-H stretch of the thiazole ring may be
observed around 3100 cm™1.

e C=0 Stretch: A strong, sharp absorption band between 1700 and 1725 cm~1 is expected for
the carbonyl group of the carboxylic acid.[8]

e C=N and C=C Stretches: The thiazole ring will have characteristic stretching vibrations in the
1500-1650 cm~1 region.

e C-O Stretch and O-H Bend: A medium to strong absorption band between 1210 and 1320
cm~1is expected for the C-O stretch, coupled with the O-H in-plane bend.[8]

e O-H Bend (Out-of-Plane): A broad absorption may be seen around 900-960 cm~1
corresponding to the out-of-plane bend of the hydrogen-bonded O-H group.[8]

Predicted IR Data Summary

Wavenumber (cm~1) Functional Group Intensity
2500 - 3300 O-H stretch (carboxylic acid) Strong, Broad
2850 - 2960 C-H stretch (alkyl) Medium
1700 - 1725 C=0 stretch (carboxylic acid) Strong
1500 - 1650 C=N, C=C stretch (thiazole Medium
ring)
1210 - 1320 C-O stretch / O-H bend Medium-Strong
900 - 960 O-H bend (out-of-plane) Medium, Broad

Experimental Protocol for IR Spectroscopy (ATR)

o Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an
Attenuated Total Reflectance (ATR) accessory.
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o Data Acquisition: Apply pressure to ensure good contact between the sample and the ATR

crystal.
e Background Scan: Record a background spectrum of the empty ATR crystal.

o Sample Scan: Record the spectrum of the sample. The instrument software will automatically
ratio the sample spectrum to the background spectrum to produce the final absorbance or

transmittance spectrum.

o Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after

the measurement.

Integrated Spectroscopic Analysis Workflow

The confirmation of the structure of 2-Propyl-1,3-thiazole-4-carboxylic acid requires the
integration of data from all the spectroscopic techniques described above. The following
workflow illustrates this process.
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Integrated Spectroscopic Analysis Workflow
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Caption: Workflow for integrated spectroscopic analysis.
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Conclusion

The spectroscopic characterization of 2-Propyl-1,3-thiazole-4-carboxylic acid is essential for
its unambiguous identification and quality control. This guide provides a detailed prediction of
the 'H NMR, 13C NMR, MS, and IR data for this compound, based on established spectroscopic
principles. The provided experimental protocols offer a reliable framework for researchers to
acquire high-quality data. By integrating the information from these complementary techniques,
scientists can confidently confirm the structure and purity of this important heterocyclic
molecule, facilitating its application in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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